N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Description

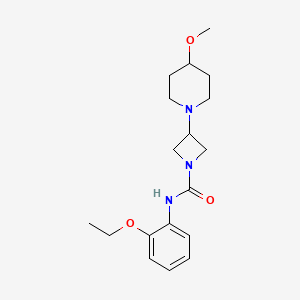

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule featuring an azetidine (4-membered saturated ring) core substituted with a carboxamide group at position 1, a 4-methoxypiperidin-1-yl moiety at position 3, and a 2-ethoxyphenyl group on the carboxamide nitrogen.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-3-24-17-7-5-4-6-16(17)19-18(22)21-12-14(13-21)20-10-8-15(23-2)9-11-20/h4-7,14-15H,3,8-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTWQKQAJBCCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization or alkylation reactions. Key methods include:

Cyclization of 1,3-Dibromopropane Derivatives

- Reagents : 1,3-Dibromopropane, ammonia, potassium carbonate.

- Conditions : Reflux in acetone for 48–72 hours.

- Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

- Yield : 60–75% after column chromatography (chloroform:methanol, 9:1).

Reductive Amination of β-Amino Alcohols

Carboxamide Coupling with 2-Ethoxyaniline

The final step involves coupling the azetidine-piperidine intermediate with 2-ethoxyaniline:

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), 2-ethoxyaniline.

- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

- Mechanism : Activation of carboxylic acid to reactive ester.

- Yield : 80–90% after silica gel chromatography.

CDI-Promoted Cyclization

Comparative Analysis of Methods

| Step | Method | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Azetidine Formation | Cyclization (1,3-dibromopropane) | High reproducibility | Requires extended reaction time | 60–75% |

| Reductive Amination | Mild conditions | Lower yields | 50–65% | |

| Piperidine Functionalization | Nucleophilic Substitution | Scalability | Sensitivity to moisture | 70–85% |

| Reductive Amination | Compatibility with sensitive groups | Multi-step process | 65–78% | |

| Carboxamide Coupling | EDCl/HOBt | High efficiency | Cost of reagents | 80–90% |

| CDI Cyclization | Solvent versatility | Requires anhydrous conditions | 75–88% |

Optimization and Challenges

Protecting Group Strategies

Solvent and Temperature Effects

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its pharmacological properties, such as potential therapeutic effects.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and similar azetidine/pyrrolidine derivatives:

Key Comparisons

Azetidine vs. Pyrrolidine Core

- The target compound’s azetidine ring imposes greater conformational rigidity compared to the 5-membered pyrrolidine in . This rigidity may enhance binding selectivity to specific receptors but reduce metabolic stability due to ring strain .

Substituent Effects

- Piperidine/Piperazine Derivatives: The 4-methoxypiperidine group in the target compound contrasts with the trifluoromethylcyclobutane-piperazine in .

- Aromatic Substituents: The 2-ethoxyphenyl group in the target compound differs from the 4-chlorophenyl () and 2-methoxyphenoxy () groups. Ethoxy substituents balance solubility and lipophilicity, whereas chlorophenyl groups may enhance halogen bonding in target interactions .

Pharmacological Implications

- ’s azetidine derivative demonstrates beta-1 adrenergic receptor activity, suggesting that the target compound may also target GPCRs. However, the 4-methoxypiperidine substituent could shift selectivity toward other receptors (e.g., sigma or serotonin receptors) .

Biological Activity

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, with the CAS number 2034359-52-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O3, with a molecular weight of 333.432 g/mol. The compound features an azetidine ring, which is significant in medicinal chemistry for its role in enhancing biological activity and selectivity.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial as nAChRs are implicated in various neurological functions such as learning, memory, and reward pathways. The compound acts as a selective agonist for these receptors, mimicking acetylcholine's effects and potentially enhancing cholinergic neurotransmission.

1. Neuroprotective Effects

Studies suggest that compounds interacting with nAChRs may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing cholinergic signaling, this compound may improve cognitive functions and mitigate symptoms associated with these conditions.

2. Antipsychotic Potential

The modulation of nAChRs also implicates this compound in the treatment of schizophrenia. Research indicates that nAChR agonists can improve cognitive deficits and attention in patients suffering from psychotic disorders.

3. Addiction Treatment

The ability of this compound to influence reward pathways positions it as a potential therapeutic agent for addiction treatment. By regulating dopaminergic activity through nAChR modulation, the compound could help in managing withdrawal symptoms and cravings.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neuroprotection | nAChR agonism | Alzheimer's, Parkinson's disease |

| Antipsychotic | nAChR modulation | Schizophrenia treatment |

| Addiction Regulation | Dopaminergic pathway modulation | Substance use disorder management |

Current Research Trends

Recent studies have focused on synthesizing derivatives of azetidine compounds to enhance their selectivity and potency towards specific receptor subtypes. The ongoing research aims to elucidate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.